{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (2,4-DICHLOROPHENYL) ETHER
Overview
Description
{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (2,4-DICHLOROPHENYL) ETHER is a complex organic compound characterized by its unique structure, which includes a triazole ring and multiple chlorinated benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (2,4-DICHLOROPHENYL) ETHER typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The chlorinated benzyl groups are then introduced through nucleophilic substitution reactions, where the triazole ring acts as a nucleophile attacking the chlorinated benzyl halides under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions
{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (2,4-DICHLOROPHENYL) ETHER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorinated benzyl groups to their corresponding benzyl alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorinated groups with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or nucleophiles under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl alcohols .
Scientific Research Applications
{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (2,4-DICHLOROPHENYL) ETHER has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of {5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (2,4-DICHLOROPHENYL) ETHER involves its interaction with specific molecular targets and pathways. The triazole ring and chlorinated benzyl groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-[(3,4-DICHLOROBENZYL)SULFANYL]-4,5-DIPHENYL-4H-1,2,4-TRIAZOLE: This compound shares a similar triazole ring structure but differs in the substitution pattern on the benzyl groups.
2-[(3,4-DICHLOROBENZYL)SULFANYL]-3-ETHYL-5,6,7,8-TETRAHYDRO BENZOTHIENO [2,3-D]PYRIMIDIN-4 (3H)-ONE: This compound has a different core structure but contains similar chlorinated benzyl groups.
Uniqueness
The uniqueness of {5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (2,4-DICHLOROPHENYL) ETHER lies in its specific combination of functional groups and its potential for diverse applications in various fields of research. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for further study .
Properties
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl4N3OS/c1-24-16(8-25-15-5-3-11(18)7-14(15)21)22-23-17(24)26-9-10-2-4-12(19)13(20)6-10/h2-7H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIGPZSWMSUWFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl4N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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